molecular formula C19H17F3N4O3 B286704 ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

货号 B286704
分子量: 406.4 g/mol
InChI 键: ZFZXQOFCDKKBHG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, commonly known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is involved in the activation of various immune cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies and autoimmune diseases.

作用机制

TAK-659 is a selective inhibitor of ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate kinase activity. ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a key signaling molecule in BCR signaling, and its inhibition leads to the suppression of downstream signaling pathways. TAK-659 binds to the ATP-binding site of ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, preventing its phosphorylation and activation. This results in the inhibition of B-cell activation, proliferation, and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant anti-tumor activity in preclinical models of B-cell malignancies. In addition to its anti-proliferative effects, TAK-659 has been shown to induce apoptosis and inhibit the migration and invasion of cancer cells. TAK-659 has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the suppression of T-cell activation.

实验室实验的优点和局限性

TAK-659 is a potent and selective inhibitor of ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate kinase activity, making it an ideal tool for studying the role of ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate in BCR signaling and immune cell function. However, TAK-659 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, the high potency of TAK-659 may result in off-target effects, which can complicate the interpretation of experimental results.

未来方向

Future studies on TAK-659 will focus on its clinical efficacy and safety in the treatment of B-cell malignancies and autoimmune diseases. In addition, further research is needed to elucidate the mechanisms underlying the immunomodulatory effects of TAK-659 and to identify potential biomarkers of response to treatment. Finally, the development of more potent and selective ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate inhibitors may lead to the discovery of new therapeutic targets for the treatment of B-cell malignancies and autoimmune diseases.

合成方法

The synthesis of TAK-659 involves several steps and has been described in detail in a patent application by Takeda Pharmaceutical Company Limited (WO 2015/053157 A1). The process involves the reaction of 3,5-dimethylphenol with ethyl 2-bromoacetate to form ethyl 2-(3,5-dimethylphenoxy)acetate. This intermediate is then reacted with 4-chloropyrimidine-5-carboxylic acid to form ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

科学研究应用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies and autoimmune diseases. In vitro studies have shown that TAK-659 inhibits ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate phosphorylation and downstream signaling pathways, leading to the inhibition of BCR signaling and the proliferation of B-cells. In vivo studies have demonstrated the efficacy of TAK-659 in various animal models of B-cell malignancies, including lymphoma and leukemia.

属性

分子式

C19H17F3N4O3

分子量

406.4 g/mol

IUPAC 名称

ethyl 1-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C19H17F3N4O3/c1-4-28-18(27)14-9-25-26(17(14)19(20,21)22)15-8-16(24-10-23-15)29-13-6-11(2)5-12(3)7-13/h5-10H,4H2,1-3H3

InChI 键

ZFZXQOFCDKKBHG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC(=CC(=C3)C)C)C(F)(F)F

规范 SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC(=CC(=C3)C)C)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。